

cross-validation of passive sampling devices for PCB 85 monitoring

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Compound of Interest

Compound Name: 2,2',3,4,4'-Pentachlorobiphenyl

CAS No.: 65510-45-4

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An In-Depth Technical Guide to the Cross-Validation of Passive Sampling Devices for PCB 85 Monitoring

This guide provides researchers, environmental scientists, and analytical professionals with a comprehensive framework for the selection and cross-validation of passive sampling devices for the monitoring of Polychlorinated Biphenyl (PCB) congener 85. We will move beyond a simple listing of methods to explore the underlying principles, explain the causality behind experimental design, and provide a robust, self-validating protocol for comparing sampler performance in aquatic environments.

Introduction: The Challenge of Monitoring PCB 85

Polychlorinated biphenyls (PCBs) are persistent organic pollutants (POPs) that pose significant risks to environmental and human health due to their toxicity and tendency to bioaccumulate.[1] PCB 85 (2,2',3,4,5'-Pentachlorobiphenyl) is a specific congener of concern. Traditional grab sampling of water provides only a snapshot in time and often fails to detect the low, yet chronically relevant, concentrations of hydrophobic compounds like PCBs.[2]

Passive sampling has emerged as a superior alternative, offering time-weighted average (TWA) concentrations of the bioavailable, freely dissolved fraction of contaminants (C_{free}) over extended deployment periods.[3][4] This approach provides a more accurate representation of exposure for aquatic organisms.[5][6] However, with various devices available, a critical question arises: which sampler is most suitable, and how can we be confident in its performance? This guide addresses that question through the lens of rigorous cross-validation.

Principles of Key Passive Samplers for Hydrophobic Contaminants

The most common passive samplers for non-polar compounds like PCB 85 operate on the principle of equilibrium partitioning.[7] The contaminant moves from the aqueous phase into a receiving polymer phase until equilibrium is reached, or for the duration of a kinetically-controlled deployment. The two most prevalent devices for this purpose are Low-Density Polyethylene (LDPE) samplers and Semipermeable Membrane Devices (SPMDs).

Low-Density Polyethylene (LDPE) Samplers

LDPE is a simple, economical, and robust polymer phase.[8] It is deployed as a thin strip or sheet directly in the water body.[9] Hydrophobic contaminants like PCBs partition from the water into the polyethylene matrix. Its simple geometry and durability make it a popular choice for diverse field conditions.[2][8] The amount of PCB accumulated in the LDPE at the end of deployment is used to calculate the ambient water concentration.[10]

Semipermeable Membrane Devices (SPMDs)

SPMDs are designed to more closely mimic the bioconcentration process in aquatic organisms.[5][11] They consist of a neutral lipid, typically triolein, enclosed within a thin-walled, lay-flat tube of LDPE.[5][12] The LDPE membrane is non-porous and allows for the diffusion of dissolved organic compounds, which are then sequestered in the high-purity lipid reservoir.[12] This design makes SPMDs effective at concentrating trace levels of non-polar compounds.[11][13]

Performance Metrics for Cross-Validation

A successful cross-validation study hinges on comparing several key performance metrics. These allow for an objective assessment of sampler suitability for a specific monitoring goal.

- **Sampling Rate (Rs):** This is the volume of water cleared of the analyte per unit of time (e.g., L/day). It is a critical parameter for calculating the TWA concentration, especially in kinetically-controlled deployments.[12] Rs is influenced by environmental factors like water velocity and temperature, as well as biofouling.[9][14]
- **Equilibrium Status:** Determining whether the sampler has reached equilibrium with the surrounding water is crucial for accurate concentration calculations.[14] For deployments where equilibrium is not reached, kinetic models must be applied.[15]
- **Use of Performance Reference Compounds (PRCs):** PRCs are compounds, often isotopically labeled analogs of the target analytes, that are spiked into the sampler before deployment.[12] Their rate of dissipation during deployment provides an in-situ measure of the site-specific sampling rate, correcting for the effects of flow, temperature, and biofouling. [16][17] This is a cornerstone of a self-validating protocol.
- **Limits of Detection (LODs):** The ability of a sampler to accumulate sufficient analyte mass to exceed the analytical method's detection limits is paramount, especially in environments with very low contamination levels.[13]

Head-to-Head Comparison: LDPE vs. SPMD

The choice between LDPE and SPMDs is not always straightforward and depends on the specific objectives of the monitoring program.

Feature	Low-Density Polyethylene (LDPE)	Semipermeable Membrane Device (SPMD)
Principle	Direct partitioning into a solid polymer phase.	Diffusion through a membrane with sequestration in a lipid phase.[5][12]
Composition	Solid low-density polyethylene.	Triolein lipid contained within an LDPE membrane.[12]
Cost & Simplicity	Lower cost, simpler preparation and extraction.[8]	Higher cost, more complex extraction (dialysis).[5][8]
Durability	Generally robust and less sensitive to breakage.[8]	More susceptible to physical damage or puncture.[8]
Biofouling	Can be affected by biofouling on the surface.[14]	The membrane can be subject to biofouling, affecting diffusion.[14]
Mimicking Biota	Represents partitioning into a polymer.	Designed to mimic lipid partitioning in aquatic organisms.[5]
Typical Analytes	PCBs, PAHs, and other hydrophobic organic compounds.[18]	PCBs, PAHs, Dioxins, PBDEs, and other non-polar compounds.[11][13]

Experimental Protocol: A Cross-Validation Workflow

This section details a step-by-step methodology for a field-based cross-validation of LDPE and SPMD samplers for monitoring PCB 85.

Diagram of the Cross-Validation Workflow

A generalized workflow for the cross-validation of passive samplers.

Detailed Methodologies

Phase 1: Pre-Deployment

- Sampler Cleaning:

- LDPE: Sequentially sonicate LDPE strips in methanol, dichloromethane, and hexane. Dry and store in clean, sealed containers.
- SPMDs: Procure pre-cleaned SPMDs from a reputable supplier or follow established cleaning protocols involving solvent dialysis.[\[5\]](#)
- Rationale: Rigorous cleaning is essential to remove any residual manufacturing contaminants that could interfere with the analysis of trace-level PCBs.
- PRC Spiking:
 - Prepare a spiking solution containing known concentrations of performance reference compounds (e.g., ¹³C-labeled PCB congeners).
 - Submerge cleaned samplers in the PRC solution for a defined period to allow for impregnation.
 - Remove, gently dry, and store spiked samplers in solvent-rinsed, airtight containers. A subset of spiked samplers should be retained for t=0 analysis to determine the initial PRC loading.
 - Rationale: PRCs are the key to in-situ calibration, allowing for the calculation of sampling rates that reflect actual field conditions.[\[12\]](#)
- Field Blanks:
 - Prepare and spike a set of samplers (at least one of each type) that will be transported to the field but not deployed.
 - Rationale: Field blanks account for any contamination that may occur during transport, handling, and analysis.

Phase 2: Field Deployment

- Deployment Assembly: Secure triplicate sets of LDPE and SPMD samplers within protective stainless steel cages.[\[11\]](#) The cages protect the samplers from debris and physical damage.

- Co-Deployment: Deploy the cages at the monitoring site, ensuring they are fully submerged and exposed to representative flow conditions.[11] Deploy the field blanks alongside by briefly exposing them to the ambient air at the site during deployment and retrieval of the main samplers.
- Environmental Data: At the time of deployment and retrieval, record key water quality parameters (temperature, flow velocity, pH, conductivity).
 - Rationale: Co-locating the different sampler types ensures they are exposed to identical environmental conditions, which is the fundamental requirement of a cross-validation study. Environmental data helps in interpreting potential differences in sampler performance.

Phase 3: Post-Deployment and Laboratory Analysis

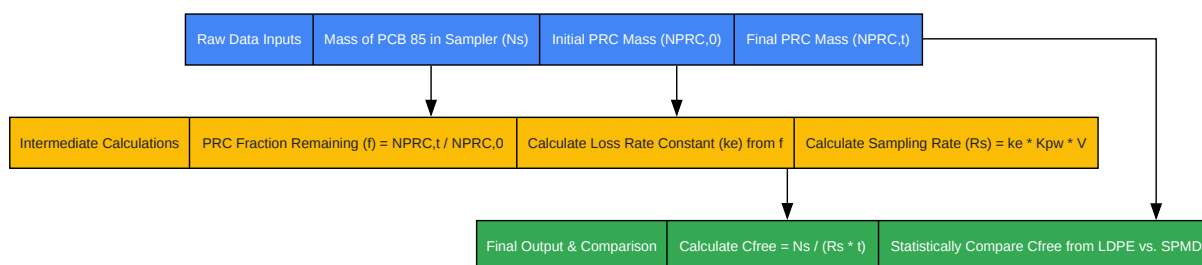
- Retrieval and Handling: After the deployment period (e.g., 28-42 days), retrieve the cages. Carefully remove the samplers, gently clean any external biofouling or debris with deionized water, and place them in separate, labeled, solvent-rinsed containers. Transport to the laboratory on ice.
- Extraction:
 - LDPE: Extract the absorbed PCBs and remaining PRCs using an appropriate organic solvent (e.g., hexane or dichloromethane) via solvent immersion or Soxhlet extraction.[19]
 - SPMDs: Recover the triolein lipid and sequestered compounds by dialyzing the SPMD in hexane.[5]
 - Rationale: The extraction method must be efficient and tailored to the sampler type to ensure quantitative recovery of the target analytes.
- Cleanup and Analysis:
 - Perform sample cleanup using techniques like gel permeation chromatography (GPC) or silica gel chromatography to remove interfering compounds like lipids.[19]
 - Concentrate the extract to a final volume.

- Analyze the final extract for PCB 85 and other target congeners, as well as the remaining PRCs, using high-resolution gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD).[20][21] EPA Method 1668C is an example of a high-resolution method for congener-specific analysis.[22]

Data Analysis and Interpretation

The goal of the data analysis is to convert the measured mass of PCB 85 in each sampler into a comparable, time-weighted average freely dissolved concentration (C_{free}).

Diagram of Data Analysis Logic



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Logical flow from raw analytical data to final comparable concentrations.

Calculation Steps

- Quantify Analytes: From the GC-MS analysis, determine the mass of PCB 85 (N_s) and the final mass of each PRC ($NPRC,t$) in each sampler extract.
- Calculate PRC Dissipation: Using the initial PRC mass ($NPRC,0$) from the un-deployed ($t=0$) samplers, calculate the fraction of each PRC lost.
- Determine Sampling Rate (R_s): Use the PRC dissipation data to model the uptake kinetics and calculate a site-specific R_s for PCB 85 for each sampler type. This step corrects the

laboratory-calibrated sampling rates for the specific environmental conditions encountered during deployment.

- Calculate C_{free} : Use the following simplified relationship for integrative, kinetically-controlled sampling to calculate the time-weighted average concentration:

$$C_{free} \text{ (ng/L)} = N_s \text{ (ng)} / (R_s \text{ (L/day)} * t \text{ (days)})$$

Where N_s is the mass of PCB 85 in the sampler, R_s is the PRC-corrected sampling rate, and t is the deployment time.

- Compare Samplers: Statistically compare the C_{free} values obtained from the replicate LDPE and SPMD samplers (e.g., using a t-test or ANOVA). Significant differences would indicate that the samplers do not perform equivalently under the tested conditions. Analyze the field blanks to ensure no significant contamination occurred.

Conclusion and Recommendations

The cross-validation of passive sampling devices is not merely a procedural step but a fundamental component of generating high-quality, defensible environmental data. Both LDPE and SPMDs are capable of effectively monitoring PCB 85, but their performance can be influenced by site-specific factors.

- For routine monitoring where cost and durability are primary concerns, LDPE offers a robust and economical solution.[\[8\]](#)[\[9\]](#)
- For studies focused on mimicking bioconcentration or when the highest possible sensitivity for a broad range of non-polar compounds is required, SPMDs may be the preferred tool, despite their higher cost and complexity.[\[13\]](#)[\[23\]](#)

Ultimately, the choice of sampler should be guided by the specific research question, budget, and the anticipated environmental conditions. By implementing the rigorous cross-validation protocol outlined in this guide, researchers can confidently select the most appropriate device and ensure the scientific integrity of their PCB monitoring programs.

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